1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole
Description
Properties
CAS No. |
654653-18-6 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-benzyl-5-(4-butoxyphenyl)imidazole |
InChI |
InChI=1S/C20H22N2O/c1-2-3-13-23-19-11-9-18(10-12-19)20-14-21-16-22(20)15-17-7-5-4-6-8-17/h4-12,14,16H,2-3,13,15H2,1H3 |
InChI Key |
KNPYTHPIKAVAMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CN=CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: The benzyl and butoxyphenyl groups are introduced through substitution reactions. For instance, benzylation can be achieved using benzyl chloride in the presence of a base, while the butoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-butoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
1-Benzyl-5-(4-nitrophenyl)-1H-imidazole (3bc)
- Structure: Differs by the presence of a nitro group (-NO₂) instead of butoxy (-OBu) at the para position of the aryl ring.
- Reported synthesis yield: 76% via ligandless Pd-catalyzed arylation .
- Applications: Nitro-substituted imidazoles are often intermediates in drug synthesis, acting as precursors for amino groups via reduction.
1-Benzyl-5-(4-fluorophenyl)-1H-imidazole
- Structure : Contains a fluorine atom at the para position.
- Properties : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Molecular weight: 288.39 g/mol (similar to the butoxy derivative) .
- Biological Relevance : Fluorinated imidazoles are common in anticancer and antimicrobial agents due to improved pharmacokinetics .
1-Benzyl-5-(1-(2,3-dimethylphenyl)vinyl)-1H-imidazole
Variations in the N1 Substituent
1-(4-Methoxybenzyl)-4,5-diphenyl-1H-imidazole
- Structure : Substitutes benzyl with a 4-methoxybenzyl group.
- Properties : The methoxy group enhances solubility in organic solvents. Yield: 79% via Pd-catalyzed carbonylation .
- Significance : Methoxy groups are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole
- Structure : Contains a chlorobenzyl group and a chlorophenyl substituent.
- Properties : Chlorine atoms increase lipophilicity and resistance to oxidative metabolism. IR C-N stretching at 1457 cm⁻¹ .
- Biological Activity : Benzimidazole derivatives with halogens often exhibit analgesic and antiparasitic activities .
Functional Group Additions
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid
- Structure : Includes a hydroxyl (-OH) and carboxylic acid (-COOH) group.
- Properties : High polarity due to ionizable groups, making it water-soluble. Used in metal-chelating applications .
- Contrast : The butoxy derivative’s alkoxy group provides better lipid solubility, favoring membrane penetration.
Ethyl 2-(4-bromophenyl)-1H-benzimidazole-5-carboxylate
Comparative Data Table
Biological Activity
1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole is a compound belonging to the imidazole family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 282.39 g/mol. The compound features a five-membered imidazole ring substituted with a benzyl group and a butoxyphenyl moiety, which enhances its solubility and biological activity compared to simpler imidazoles.
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial properties. This compound has shown potential in inhibiting various bacterial strains. For instance, studies indicate that compounds with similar structures can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Specific data on minimum inhibitory concentrations (MIC) for related compounds suggest that modifications in the substituents can enhance antimicrobial efficacy.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research on related imidazole derivatives has demonstrated their ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . Molecular docking studies have indicated that this compound may bind effectively to specific cancer-related targets, enhancing its therapeutic potential.
The mechanisms through which this compound exerts its biological effects involve interactions with various biological targets. These include:
- Enzyme Inhibition : Similar imidazole compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may modulate receptor activities, influencing signaling pathways associated with cell growth and apoptosis .
Comparative Studies
To understand the uniqueness of this compound, it is useful to compare it with other imidazole derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Phenylimidazole | 2-Phenylimidazole | Lacks additional substituents, resulting in different reactivity. |
| 4,5-Diphenylimidazole | 4,5-Diphenylimidazole | Contains two phenyl groups but lacks the benzyl and butoxy substituents. |
| 1-Benzyl-2,4-diphenylimidazole | 1-Benzyl-2,4-diphenylimidazole | Similar structure but differs in substitution pattern on the imidazole ring. |
The inclusion of both a benzyl group and a butoxyphenyl substituent in this compound is believed to enhance its lipophilicity, thereby improving membrane permeability and overall biological activity compared to these other derivatives.
Case Studies and Research Findings
Recent studies have evaluated the biological activities of related compounds through various assays:
- Antiproliferative Assays : Compounds structurally similar to this compound were tested against cancer cell lines such as MDA-MB-231. Results indicated significant inhibitory effects at low concentrations (IC50 values ranging from 16.38 μM to over 100 μM depending on the substituents) suggesting that structural modifications can lead to enhanced anticancer properties .
- Molecular Docking Studies : These studies have provided insights into the binding affinities of this compound with various targets, highlighting its potential as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
